Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Catalog No.
S15846893
CAS No.
M.F
C13H19NO2S
M. Wt
253.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo...

Product Name

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

IUPAC Name

ethyl 3-amino-5,5-dimethyl-6,7-dihydro-4H-1-benzothiophene-2-carboxylate

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

InChI

InChI=1S/C13H19NO2S/c1-4-16-12(15)11-10(14)8-7-13(2,3)6-5-9(8)17-11/h4-7,14H2,1-3H3

InChI Key

ZTBLQOAAAQWVEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC(C2)(C)C)N

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is an organic compound characterized by its unique structure, which includes a benzo[b]thiophene core with an ethyl ester and an amino group. Its molecular formula is C13H19NO2SC_{13}H_{19}NO_2S, and it has a molecular weight of approximately 251.36 g/mol. The compound is typically presented as a yellow to light brown crystalline powder and has a melting point range of 114°C to 116°C .

Typical of amines and carboxylic acid derivatives. Key reactions include:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Reduction: The compound may be reduced to yield corresponding amines or other derivatives.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate exhibits promising biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. The structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies. Some derivatives of similar compounds have shown activity against various cancer cell lines, indicating potential applications in oncology .

Several synthesis methods have been reported for the preparation of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate:

  • Cyclization Reactions: Starting from appropriate thiophene derivatives, cyclization can be achieved under acidic or basic conditions.
  • Amination: The introduction of the amino group can be performed via nucleophilic substitution on halogenated intermediates.
  • Esterification: The carboxylic acid can be converted to the ethyl ester using ethanol in the presence of an acid catalyst.

These methods allow for the synthesis of the compound with varying yields and purities depending on the conditions used.

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several potential applications:

  • Pharmaceuticals: As a lead compound in drug development targeting inflammatory diseases and cancer.
  • Dyes and Pigments: Due to its chromophoric properties, it can be utilized in dye formulations.
  • Materials Science: Its unique structure allows for incorporation into polymers or other materials requiring specific thermal or mechanical properties.

Interaction studies have indicated that Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate may interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems and can inform further modifications to enhance efficacy or reduce toxicity.

Several compounds share structural similarities with Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate. A comparison highlights its unique features:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate4506-71-20.90Different position of amino group
Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate19282-45-20.89Naphthalene core instead of benzo[b]thiophene
Methyl thieno[3,4-b]thiophene-2-carboxylate14630-09-20.77Contains a thieno structure
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate19397-74-10.89Naphthalene derivative

These comparisons illustrate how Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate stands out due to its specific functional groups and structural arrangement that may confer distinct biological properties.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

253.11365002 g/mol

Monoisotopic Mass

253.11365002 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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